Ethyl 2,5,7-triphenylpyrazolo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 2,5,7-triphenylpyrazolo[1,5-a]pyridine-3-carboxylate is a complex heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with three phenyl groups attached at positions 2, 5, and 7, and an ethyl ester group at position 3. This structural arrangement imparts significant chemical and biological properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,5,7-triphenylpyrazolo[1,5-a]pyridine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds under acidic conditions. The reaction is usually carried out in solvents like ethanol or methanol, with catalysts such as p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production. The reaction conditions are carefully controlled to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,5,7-triphenylpyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The phenyl groups and the ester moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted esters.
Scientific Research Applications
Ethyl 2,5,7-triphenylpyrazolo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of ethyl 2,5,7-triphenylpyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: It affects pathways such as the NF-κB inflammatory pathway and the endoplasmic reticulum stress response, contributing to its anti-inflammatory and neuroprotective effects.
Comparison with Similar Compounds
Ethyl 2,5,7-triphenylpyrazolo[1,5-a]pyridine-3-carboxylate can be compared with other similar compounds in the pyrazolo[1,5-a]pyridine family:
Similar Compounds: Pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, and 1,2,4-triazolo[1,5-a]pyrimidines
Uniqueness: The presence of three phenyl groups and an ethyl ester moiety distinguishes it from other compounds in the family.
Properties
CAS No. |
89193-13-5 |
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Molecular Formula |
C28H22N2O2 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
ethyl 2,5,7-triphenylpyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C28H22N2O2/c1-2-32-28(31)26-25-19-23(20-12-6-3-7-13-20)18-24(21-14-8-4-9-15-21)30(25)29-27(26)22-16-10-5-11-17-22/h3-19H,2H2,1H3 |
InChI Key |
PKRWHWHVEPGMMF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=C(N2N=C1C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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